molecular formula C8H10N2O B3269088 (S)-3,4-dihydro-2H-pyrano[3,2-b]pyridin-4-amine CAS No. 502612-48-8

(S)-3,4-dihydro-2H-pyrano[3,2-b]pyridin-4-amine

Cat. No.: B3269088
CAS No.: 502612-48-8
M. Wt: 150.18 g/mol
InChI Key: WBEVIMZYSNHMAN-LURJTMIESA-N
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Description

Significance of Dihydropyranopyridine Frameworks in Medicinal Chemistry and Chemical Biology

The fusion of pyran and pyridine (B92270) rings in dihydropyranopyridine frameworks gives rise to a three-dimensional structure that is rich in chemical diversity and biological relevance. These frameworks are present in a number of natural products and have been the focus of extensive synthetic efforts. africanjournalofbiomedicalresearch.com Research has demonstrated that pyrano[3,2-c]pyridine derivatives exhibit a wide range of pharmacological properties, including antibacterial, antifungal, and anticancer activities. africanjournalofbiomedicalresearch.com The structural versatility of this ring system allows for modifications that can fine-tune biological activity and optimize pharmacokinetic profiles. africanjournalofbiomedicalresearch.com

In medicinal chemistry, the dihydropyranopyridine core is considered a valuable scaffold for the design of novel therapeutic agents. Its derivatives have been investigated for a multitude of applications, underscoring the broad potential of this chemical class. africanjournalofbiomedicalresearch.com The field of chemical biology also utilizes such frameworks to develop molecular probes and tools for studying complex biological processes.

Academic Research Context and Scope for (S)-3,4-dihydro-2H-pyrano[3,2-b]pyridin-4-amine

The specific "(S)" stereochemistry of this compound is of paramount importance in its academic research context. It is widely recognized in pharmacology that the enantiomers of a chiral drug can exhibit significantly different biological activities, including their pharmacology, toxicology, and metabolism. nih.gov This principle, known as stereoselectivity, is a fundamental consideration in modern drug design and development. nih.gov The thalidomide (B1683933) tragedy, where one enantiomer was therapeutic while the other was teratogenic, serves as a stark reminder of the critical importance of chirality in drug safety and efficacy. chiralpedia.com

Consequently, research on this compound would likely focus on its stereospecific interactions with biological targets. The academic scope includes the development of asymmetric syntheses to produce the enantiomerically pure compound, which is a significant challenge in organic chemistry. wikipedia.org Furthermore, investigations would aim to elucidate the specific binding modes of the (S)-enantiomer to its target proteins or enzymes, often through techniques like X-ray crystallography and molecular modeling. The ultimate goal of such research is to identify and develop single-enantiomer drugs that are more effective and have fewer side effects. The development of enantiomerically pure compounds is a key objective in the pharmaceutical industry to improve therapeutic outcomes. chiralpedia.com

Historical Development and Evolution of Pyrano[3,2-b]pyridine Derivatives

The synthesis of pyrano[3,2-b]pyridine derivatives has evolved over time, with various methodologies being developed to construct this heterocyclic system. Early synthetic approaches often resulted in racemic mixtures, where both enantiomers of a chiral compound were produced in equal amounts. wikipedia.org

More recent advancements in synthetic organic chemistry have focused on the development of stereoselective methods to access single enantiomers. These methods can be broadly categorized into two main approaches: chiral resolution and asymmetric synthesis. Chiral resolution involves the separation of a racemic mixture into its individual enantiomers. wikipedia.org This can be achieved through various techniques, including the formation of diastereomeric salts with a chiral resolving agent, followed by separation based on differences in physical properties like solubility. wikipedia.org

Asymmetric synthesis, on the other hand, aims to directly produce a single enantiomer. This can be accomplished through the use of chiral catalysts, auxiliaries, or reagents that control the stereochemical outcome of a reaction. nih.gov For instance, organocatalytic asymmetric synthesis has emerged as a powerful tool for the enantioselective formation of various heterocyclic compounds. au.dk The development of such sophisticated synthetic strategies has been crucial for advancing the study of chiral molecules like this compound and unlocking their full potential in medicinal chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4S)-3,4-dihydro-2H-pyrano[3,2-b]pyridin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c9-6-3-5-11-7-2-1-4-10-8(6)7/h1-2,4,6H,3,5,9H2/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBEVIMZYSNHMAN-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C1N)N=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC2=C([C@H]1N)N=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of S 3,4 Dihydro 2h Pyrano 3,2 B Pyridin 4 Amine

Stereoselective Synthesis of (S)-3,4-dihydro-2H-pyrano[3,2-b]pyridin-4-amine

The generation of the single enantiomer (S)-amine at the C4 position is the key challenge in synthesizing the target compound. Modern asymmetric synthesis offers several powerful strategies to achieve this, including the use of chiral auxiliaries, asymmetric catalysis, and biocatalytic methods.

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction. wikipedia.org After establishing the desired stereocenter, the auxiliary is removed and can often be recovered. For the synthesis of this compound, a strategy could involve the diastereoselective reduction of an imine or oxime precursor attached to a chiral auxiliary.

A plausible approach would start with the corresponding ketone, 3,4-dihydro-2H-pyrano[3,2-b]pyridin-4-one. This ketone could be condensed with a chiral amine, such as (R)-1-phenylethylamine, to form a chiral imine. Subsequent diastereoselective reduction of this imine, guided by the steric influence of the auxiliary, would yield the desired (S)-amine. The choice of reducing agent is critical for achieving high diastereoselectivity. The final step would involve the hydrogenolysis of the auxiliary group to release the target amine.

Table 1: Hypothetical Chiral Auxiliary-Mediated Synthesis

Step Reagents and Conditions Product Diastereomeric Ratio (d.r.)
1 3,4-dihydro-2H-pyrano[3,2-b]pyridin-4-one, (R)-1-phenylethylamine, TiCl4, Et3N Chiral Imine Intermediate N/A
2 NaBH4, MeOH, -78 °C N-((R)-1-phenylethyl)-(S)-3,4-dihydro-2H-pyrano[3,2-b]pyridin-4-amine >95:5

Asymmetric Catalysis in Pyrano[3,2-b]pyridine Formation

Asymmetric catalysis is a highly efficient method for synthesizing enantiomerically enriched compounds, where a small amount of a chiral catalyst generates a large quantity of a chiral product. A key strategy for synthesizing the target amine is the asymmetric hydrogenation or transfer hydrogenation of a prochiral precursor, such as an imine or enamine derived from 3,4-dihydro-2H-pyrano[3,2-b]pyridin-4-one.

In this approach, the ketone is first converted to an N-protected imine (e.g., N-Boc or N-Cbz imine). This intermediate is then subjected to hydrogenation using a chiral transition-metal catalyst. Rhodium and Iridium complexes with chiral phosphine (B1218219) ligands (e.g., BINAP, SEGPHOS) are well-established catalysts for the asymmetric reduction of C=N bonds, often providing high yields and excellent enantioselectivities. nih.gov The reaction conditions, including solvent, pressure, and temperature, must be carefully optimized to maximize the enantiomeric excess (ee).

Table 2: Plausible Asymmetric Catalysis Route

Precursor Catalyst System Reducing Agent Solvent Yield Enantiomeric Excess (ee)
N-Boc-2H-pyrano[3,2-b]pyridin-4-imine [Rh(COD)(S,S)-Et-DuPhos]BF4 H2 (50 atm) MeOH 95% 98%
N-Boc-2H-pyrano[3,2-b]pyridin-4-imine [Ir(COD)Cl]2 / (S)-f-spiroPhos H2 (60 atm) Toluene 92% 99%

Enzymatic Resolution and Biocatalytic Strategies

Biocatalysis offers an environmentally friendly and highly selective alternative for producing chiral compounds. nih.gov An enzymatic kinetic resolution (EKR) of the racemic amine, (±)-3,4-dihydro-2H-pyrano[3,2-b]pyridin-4-amine, is a highly effective strategy. In a typical EKR, an enzyme selectively acylates one enantiomer of the racemic amine, allowing for the separation of the acylated product from the unreacted enantiomer.

Lipases, such as Lipase B from Candida antarctica (CAL-B), are commonly used for this purpose due to their broad substrate scope and high enantioselectivity. mdpi.com The racemic amine could be treated with an acyl donor (e.g., ethyl acetate) in the presence of CAL-B. The enzyme would selectively acylate the (R)-enantiomer, leaving the desired (S)-enantiomer unreacted. The resulting N-acetylated (R)-amine and the unreacted (S)-amine can then be separated by standard chromatographic techniques. The maximum theoretical yield for the desired enantiomer in a classic kinetic resolution is 50%.

Table 3: Proposed Enzymatic Kinetic Resolution

Substrate Enzyme Acyl Donor Solvent Conversion Product ee
(±)-3,4-dihydro-2H-pyrano[3,2-b]pyridin-4-amine Novozym 435 (CAL-B) Ethyl Acetate Diisopropyl ether ~50% >99% (for unreacted (S)-amine)

Development of Novel Synthetic Routes to Dihydropyranopyridine Scaffolds

The construction of the core dihydropyranopyridine ring system is a prerequisite for the synthesis of the target amine. Modern synthetic methods, such as multi-component reactions and intramolecular cyclizations, provide efficient pathways to this heterocyclic scaffold.

Multi-component Reaction Strategies for Pyranopyridine Assembly

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing the structural elements of all starting materials, are highly valued for their efficiency and atom economy. nih.govnih.gov The dihydropyranopyridine scaffold can be assembled via an MCR.

A plausible MCR strategy could involve the condensation of an appropriate pyridine-based starting material, malononitrile, and a suitable Michael donor. For instance, a reaction between 2-chloro-3-formylpyridine, malononitrile, and a C-H acid like dimedone in the presence of a basic catalyst could potentially lead to a highly functionalized dihydropyranopyridine derivative. mdpi.comnih.gov Subsequent chemical transformations would be required to convert this intermediate into the desired scaffold.

Table 4: Example of a Multi-component Reaction for a Related Scaffold

Aldehyde Component Methylene (B1212753) Component Michael Donor Catalyst Solvent Product Type Yield
Aromatic Aldehyde Malononitrile 4-Hydroxy-pyridin-2(1H)-one Triethylamine Ethanol 2-Amino-pyrano[3,2-c]pyridine 75-98% nih.gov

Intramolecular Cyclization and Annulation Reactions

Intramolecular cyclization strategies are fundamental to the synthesis of fused heterocyclic systems. africanjournalofbiomedicalresearch.com The pyrano[3,2-b]pyridine scaffold can be constructed by forming the pyran ring onto a pre-existing pyridine (B92270) core.

One potential route starts with 3-hydroxypyridine. Protection of the hydroxyl group followed by ortho-lithiation and reaction with an appropriate electrophile, such as ethylene (B1197577) oxide, would introduce a 2-hydroxyethyl side chain at the 2-position of the pyridine ring. Deprotection of the phenol (B47542) followed by an intramolecular cyclization, such as a Mitsunobu reaction or acid-catalyzed dehydration, would then close the dihydropyran ring. researchgate.net Annulation reactions, which involve the formation of a new ring onto an existing one in a concerted or stepwise fashion, also represent a powerful tool for building the desired scaffold. nih.gov

Table 5: Intramolecular Cyclization Strategy Outline

Starting Material Key Intermediate Cyclization Method Product Scaffold
3-Hydroxypyridine 2-(2-Hydroxyethyl)pyridin-3-ol Acid-catalyzed dehydration (e.g., PPA) 3,4-Dihydro-2H-pyrano[3,2-b]pyridine

Transition Metal-Catalyzed Coupling and Cycloaddition Reactions

The construction of the pyrano[3,2-b]pyridine core and the stereoselective installation of the C4-amine are key challenges in the synthesis of the title compound. While direct transition metal-catalyzed methods for the asymmetric synthesis of this compound are not extensively documented, analogous reactions on related heterocyclic systems provide a conceptual framework.

Transition metal catalysis offers powerful tools for the formation of C-C and C-N bonds, which are crucial for assembling the target molecule. Methodologies such as palladium-, copper-, and rhodium-catalyzed cross-coupling and annulation reactions are prominent in the synthesis of various N-heterocycles. For instance, the palladium-catalyzed intramolecular cyclization of functionalized pyridine derivatives bearing an appropriate tethered alkene and a nucleophile could, in principle, be adapted to form the dihydropyran ring. The challenge lies in controlling the regioselectivity and, most importantly, the enantioselectivity of such a transformation.

Cycloaddition reactions, particularly [4+2] cycloadditions (Diels-Alder reactions), are another powerful strategy for the construction of six-membered rings. An inverse-electron-demand Diels-Alder reaction between an electron-deficient diene and an electron-rich dienophile could potentially be employed to form the dihydropyran ring fused to the pyridine. The use of chiral Lewis acid catalysts could induce enantioselectivity in such processes. However, the application of this strategy to the specific pyrano[3,2-b]pyridine system with subsequent amination at the C4 position requires further investigation.

A summary of plausible, though not directly reported, transition metal-catalyzed approaches is presented in the table below.

Reaction TypePlausible Catalyst SystemPotential PrecursorsKey Challenge
Intramolecular Heck ReactionPd(OAc)₂ with chiral phosphine ligand2-alkenoxypyridine derivativeEnantioselectivity and regioselectivity
Intramolecular Allylic AminationIr or Rh complex with chiral ligandPyridine with an allylic carbonate/phosphateSynthesis of the chiral allylic substrate
[4+2] CycloadditionChiral Lewis Acid (e.g., Cu(II)-BOX)Electron-deficient pyridine-fused dieneDiene synthesis and control of stereochemistry

Cascade and One-Pot Synthetic Protocols

Cascade and one-pot reactions offer significant advantages in terms of efficiency, atom economy, and reduced waste generation. For a molecule like this compound, a multi-component reaction could ideally assemble the core structure in a single operation.

While a specific one-pot synthesis for the title compound is not established, related multi-component reactions for the synthesis of functionalized pyrans and pyridines have been reported. For example, a three-component reaction involving a pyridine-based starting material, an aldehyde, and a C2-synthon could potentially construct the pyran ring. The subsequent introduction of the amine group at the C4 position would then need to be addressed.

An alternative cascade approach could involve an initial reaction to form the dihydropyran ring, followed by an in-situ functionalization to introduce the amine precursor. For example, an intramolecular cyclization could be followed by a transition-metal-catalyzed amination of an activated intermediate. The development of such a cascade would require careful optimization of reaction conditions to ensure compatibility of all sequential steps.

The table below outlines conceptual cascade strategies that could be explored for the synthesis of the target compound.

Cascade StrategyKey ReactionsPotential Starting MaterialsAdvantages
Michael Addition/Cyclization/AminationMichael addition of a pyridine nucleophile to an α,β-unsaturated carbonyl, followed by intramolecular cyclization and subsequent amination.2-hydroxypyridine derivative, α,β-unsaturated aldehyde, amine source.High convergency, potential for stereocontrol in the Michael addition.
Hetero-Diels-Alder/FunctionalizationInverse-electron-demand hetero-Diels-Alder reaction followed by reduction and amination of a carbonyl group.Pyridine-based diene, enol ether, subsequent functional group manipulations.Rapid construction of the bicyclic core.

Reaction Mechanism Elucidation and Mechanistic Studies in Synthesis

A thorough understanding of the reaction mechanisms is paramount for the rational design of efficient and stereoselective syntheses. For the transition metal-catalyzed routes, mechanistic studies would focus on the elementary steps of the catalytic cycle, such as oxidative addition, migratory insertion, and reductive elimination. In the context of an enantioselective synthesis, understanding the geometry of the transition state in the enantio-determining step is crucial for optimizing the chiral ligand.

For cycloaddition reactions, computational studies, such as Density Functional Theory (DFT) calculations, can provide valuable insights into the transition state energies of different stereochemical pathways, aiding in the prediction of the most favorable diastereomer and enantiomer. nih.gov Such studies can also elucidate the role of the catalyst in lowering the activation energy and controlling the stereochemical outcome.

Mechanistic investigations into cascade reactions would involve identifying and characterizing key intermediates to understand the sequence of events and potential side reactions. Techniques such as in-situ IR or NMR spectroscopy can be employed to monitor the reaction progress and detect transient species.

Green Chemistry Approaches in Pyrano[3,2-b]pyridine Synthesis

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to minimize the environmental impact of chemical processes. For the synthesis of this compound, several green chemistry approaches could be considered.

The use of environmentally benign solvents, such as water, ethanol, or supercritical fluids, is a key aspect of green synthesis. ibs.re.kr Water-based syntheses, in particular, are attractive due to the low cost, non-flammability, and low toxicity of water. ibs.re.kr The development of catalytic systems that are active and stable in aqueous media would be a significant advancement.

Atom economy is another important principle, and one-pot or cascade reactions are inherently more atom-economical than multi-step syntheses with intermediate purification. The use of catalytic rather than stoichiometric reagents also improves atom economy and reduces waste.

The following table summarizes potential green chemistry approaches applicable to the synthesis of the target compound.

Green Chemistry PrincipleApplication in SynthesisPotential Benefits
Use of Greener SolventsPerforming reactions in water, ethanol, or ionic liquids.Reduced toxicity, improved safety, and easier disposal.
High Atom EconomyEmploying cascade or multi-component reactions.Minimized waste, reduced number of synthetic steps.
Use of Renewable FeedstocksDeriving starting materials from biomass.Reduced reliance on fossil fuels.
CatalysisUtilizing catalytic amounts of transition metals or organocatalysts.Reduced waste, milder reaction conditions.
Energy EfficiencyEmploying microwave or ultrasound irradiation to accelerate reactions.Shorter reaction times, potentially lower energy consumption.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Impact of Stereochemistry on Biological Activity and Receptor Recognition

Stereochemistry plays a fundamental role in the interaction between a drug molecule and its biological target. For chiral molecules like (S)-3,4-dihydro-2H-pyrano[3,2-b]pyridin-4-amine, the specific three-dimensional arrangement of atoms is crucial for receptor recognition and subsequent biological response. The amine group at the C-4 position creates a stereogenic center, leading to two possible enantiomers: (S) and (R).

The principle of stereoselectivity in drug action is well-established, often formalized by the concept of a three-point attachment to a macromolecular target, where one enantiomer fits the binding site significantly better than the other. researchgate.net This differential interaction can lead to one enantiomer being biologically active (the eutomer) while the other is significantly less active or inactive (the distomer). researchgate.net For related heterocyclic structures, such as 3,4-dihydro-2(1H)-pyridones, the absolute configuration at the C-4 stereocenter has been identified as a critical factor determining their biological activity as either antagonists or agonists of specific receptors. nih.gov

While direct comparative studies between the (S) and (R) enantiomers of 3,4-dihydro-2H-pyrano[3,2-b]pyridin-4-amine are not extensively detailed in publicly available literature, the established principles of medicinal chemistry strongly suggest that the (S)-configuration dictates a specific spatial orientation of the amine group. This orientation is critical for forming precise hydrogen bonds, ionic interactions, or van der Waals forces within the chiral environment of a receptor's active site. Therefore, the (S)-enantiomer would be expected to exhibit a distinct pharmacological profile compared to its (R)-counterpart, with one form likely demonstrating significantly higher potency or a different mode of action.

Quantitative Structure-Activity Relationship (QSAR) Analysis of this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are computational modeling methods used to predict the biological activity of compounds based on their physicochemical properties. These analyses create a mathematical relationship between the chemical structure and biological activity, which can guide the design of more potent and selective analogs.

Specific QSAR models dedicated to derivatives of this compound have not been widely reported. However, the general principles of QSAR are applicable to this class of compounds. Such studies would typically involve calculating a range of molecular descriptors for a series of derivatives, including:

Electronic descriptors: Such as partial atomic charges, dipole moment, and HOMO/LUMO energies, which describe the electronic aspects of the molecule.

Steric descriptors: Like molecular volume, surface area, and specific substituent parameters (e.g., Taft's steric parameter), which quantify the size and shape of the molecule.

Hydrophobicity descriptors: Most commonly the partition coefficient (logP), which measures the lipophilicity of the compound.

Systematic Exploration of Substituent Effects on Target Interaction and Selectivity

The biological activity of the pyranopyridine scaffold can be finely tuned by modifying the substituents around its core structure. Structure-activity relationship (SAR) studies on a closely related series of pyranopyridine derivatives, developed as Gram-negative bacterial efflux pump inhibitors (EPIs), provide a valuable framework for understanding these effects. nih.gov The lead compound in that series, MBX2319, shares the pyranopyridine core and has been the subject of extensive modification to map its molecular activity. nih.gov

The general synthetic strategy for these analogs allows for independent variation of multiple groups around the core, providing a systematic way to probe the SAR. nih.gov The potency of these compounds was measured by their ability to potentiate the activity of antibiotics like levofloxacin (B1675101) against E. coli. nih.gov

Key findings from the SAR exploration of this pyranopyridine series include:

Modification of the R¹ and R² groups (gem-dimethyl groups): Replacing the gem-dimethyl groups on the dihydropyran ring with hydrogens led to a significant decrease in potency, indicating that these bulky groups are important for optimal activity. nih.gov

Variation of the R³ group (amine substituent): The nature of the amine substituent proved to be critical. Small, linear amines like dimethylamine (B145610) were found to be optimal. Increasing the size of the alkyl groups on the amine generally reduced or abolished the inhibitory activity. nih.gov

Modification of the Z group (thioether substituent): The thioether portion of the molecule was found to be a key site for modification to improve potency and metabolic stability. Replacing the original 4-(trifluoromethoxy)benzyl group with other substituted benzyl (B1604629) rings or different aromatic systems led to analogs with significantly improved efficacy. For example, compounds with 3,4-dichlorobenzyl or 4-(trifluoromethyl)benzyl thioether moieties showed enhanced potency. nih.gov

These findings highlight which regions of the pyranopyridine scaffold are critical for biological activity and which can be modified to enhance properties like potency and metabolic stability.

Table 1: SAR of Pyranopyridine Efflux Pump Inhibitors

Conformational Analysis and its Influence on Bioactive Conformation

The three-dimensional shape, or conformation, of a molecule is critical for its ability to bind to a biological target. The dihydropyran ring of this compound is not planar and, similar to cyclohexane, adopts a set of puckered conformations, with the chair form being the most stable. libretexts.org In a chair conformation, substituents can occupy either an axial or an equatorial position.

The relative stability of these two possible chair conformations is largely determined by steric interactions. A key principle of conformational analysis is that bulky substituents preferentially occupy the equatorial position to minimize steric strain. libretexts.org When a substituent is in an axial position, it experiences unfavorable steric interactions with the other axial atoms on the same side of the ring, known as 1,3-diaxial interactions. libretexts.org

For this compound, the C4-amino group can be either axial or equatorial.

Equatorial Conformation: The amino group points away from the ring system, minimizing steric hindrance. This is generally the more stable conformation.

Axial Conformation: The amino group points upwards or downwards, parallel to the axis of the ring, leading to potential 1,3-diaxial interactions with axial hydrogens or other parts of the molecule.

The bioactive conformation—the shape the molecule adopts when it binds to its receptor—is often the lowest energy conformation, which in this case would be the one with the C4-amino group in the equatorial position. This orientation allows the amine group to be presented to the receptor's binding site with minimal steric hindrance, facilitating an optimal fit and maximizing binding affinity. Any derivatives with larger substituents at the C4-amine position would have an even stronger preference for the equatorial position to avoid severe steric clashes. libretexts.org

Mechanistic Investigations of Biological Activities Mediated by Dihydropyranopyridines

Enzyme Inhibition and Activation Mechanisms

The ability of dihydropyranopyridine compounds to modulate the activity of various enzymes is a significant area of research. This section reviews the available literature on the inhibition of several key enzymes.

Studies on DnaG Inhibition

Currently, there is no publicly available scientific literature detailing the mechanistic investigations of (S)-3,4-dihydro-2H-pyrano[3,2-b]pyridin-4-amine or closely related dihydropyranopyridine derivatives as inhibitors of the DnaG enzyme.

Investigations into Dipeptidyl Peptidase-4 (DPP4) Inhibition

Dipeptidyl Peptidase-4 (DPP4) is a well-established therapeutic target for type 2 diabetes. nih.gov While the broader class of DPP4 inhibitors is extensively studied, specific mechanistic investigations into the inhibition of DPP4 by this compound are not present in the current body of scientific literature. Research on novel tetrahydropyran (B127337) analogs as DPP4 inhibitors has been conducted, but these are structurally distinct from the pyrano[3,2-b]pyridine core. researchgate.net

Elucidation of Efflux Pump Inhibition Mechanisms

Multidrug resistance in bacteria is often mediated by efflux pumps, making the development of efflux pump inhibitors (EPIs) a critical strategy. nih.gov A novel pyranopyridine EPI, MBX2319, has been identified as a potent inhibitor of the AcrAB-TolC efflux pump in Escherichia coli, which belongs to the resistance-nodulation-division (RND) family of efflux pumps. nih.gov

Mechanistic studies revealed that MBX2319 does not exhibit antibacterial activity on its own and its potentiation of antibiotics is dependent on the presence of the AcrAB-TolC pump. nih.gov Unlike some EPIs that disrupt the transmembrane proton gradient, MBX2319 was found to not perturb this gradient, suggesting a more specific mechanism of action. nih.gov It is believed to act by directly binding to the efflux pump, thereby competitively inhibiting the transport of antibiotics out of the bacterial cell. nih.gov This leads to an increased intracellular concentration of the co-administered antibiotic, restoring its efficacy. The activity of MBX2319 was observed to be broad against various Enterobacteriaceae species. nih.gov

CompoundTarget Efflux PumpOrganismPotentiation Activity
MBX2319AcrAB-TolCEscherichia coli2 to 8-fold decrease in MIC of ciprofloxacin, levofloxacin (B1675101), and piperacillin. nih.gov

Receptor Modulation and Ligand Binding Kinetics

The interaction of dihydropyranopyridine derivatives with various G protein-coupled receptors is another area of active investigation, with potential therapeutic implications.

Adenosine A2A and A3 Receptor Agonism Studies

Adenosine receptors, including the A2A and A3 subtypes, are involved in a multitude of physiological processes, and their modulation can have therapeutic benefits. nih.govnih.gov However, a review of the current scientific literature reveals no specific studies on the agonistic activity of this compound or closely related dihydropyranopyridine derivatives at the Adenosine A2A and A3 receptors.

Metabotropic Glutamate (B1630785) Receptor 2 (mGluR2) Negative Allosteric Modulation

Metabotropic glutamate receptor 2 (mGluR2) is a therapeutic target for several neuropsychiatric disorders. nih.gov A derivative of 3,4-dihydro-2H-pyrano[2,3-b]pyridine, specifically 5-(2-fluoro-4-[11C]methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]-pyridine-7-carboxamide, has been developed as a potent negative allosteric modulator (NAM) of mGluR2. nih.gov

This compound was identified as a lead candidate for positron emission tomography (PET) imaging of mGluR2 in the brain. nih.gov Mechanistically, as a negative allosteric modulator, it does not bind to the orthosteric site where the endogenous ligand glutamate binds, but to a distinct allosteric site on the receptor. youtube.com This binding event induces a conformational change in the receptor that reduces the affinity and/or efficacy of glutamate, thereby dampening the receptor's response to glutamatergic signaling. youtube.comnih.gov The potent modulatory activity of this pyranopyridine derivative, with an IC50 of 6.0 nM for a related analog, highlights the potential of this chemical scaffold in modulating mGluR2 activity. nih.gov

Compound DerivativeReceptor TargetModulatory ActivityIC50
5-(2,4-difluorophenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano-[2,3-b]pyridine-7-carboxamidemGluR2Negative Allosteric Modulator (NAM)6.0 nM nih.gov

Identification and Validation of Molecular Targets

The molecular targets of dihydropyranopyridine derivatives are diverse, reflecting the chemical versatility of this scaffold. Research into analogous compounds has identified several key proteins and enzymes whose activities are modulated by these structures.

One significant area of investigation has been their potential as anticancer agents. Certain dihydropyridine (B1217469) analogs have been identified as potent inhibitors of human tissue nonspecific alkaline phosphatase (h-TNAP), an enzyme implicated in cancer development. mdpi.commdpi.com The inhibitory effects of these compounds are often multi-fold higher than standard inhibitors like levamisole. mdpi.com

Another well-established target for some dihydropyridine derivatives is the L-type calcium channel. nih.gov For instance, the novel dihydropyridine (DHP) derivative F-0401 has been shown to act as a calcium antagonist by suppressing [3H]nitrendipine binding to rat heart membranes. nih.gov This interaction leads to the inhibition of CaCl2-induced contractions in smooth muscle tissues. nih.gov

Furthermore, some dihydropyridines exhibit inhibitory activity against other key enzymes involved in physiological processes. F-0401, for example, also functions as a thromboxane (B8750289) A2 (TXA2) synthetase inhibitor and an antagonist of the platelet-activating factor (PAF) receptor. nih.gov This multi-target profile highlights the potential for complex pharmacological effects. The neurotropic activity of certain pyrano[3,4-c]pyridine derivatives suggests interactions with targets within the central nervous system, although specific receptors or enzymes have not been fully elucidated. nih.gov

Table 1: Investigated Molecular Targets of Dihydropyridine Derivatives

Compound Class Specific Derivative/Analog Molecular Target Observed Effect
Dihydropyridine analogs Not specified Human Tissue Nonspecific Alkaline Phosphatase (h-TNAP) Enzyme inhibition
Dihydropyridine (DHP) derivative F-0401 L-type Calcium Channel Antagonism, suppression of [3H]nitrendipine binding
Dihydropyridine (DHP) derivative F-0401 Thromboxane A2 (TXA2) Synthetase Inhibition
Dihydropyridine (DHP) derivative F-0401 Platelet-Activating Factor (PAF) Receptor Antagonism
Pyrano[3,4-c]pyridines Not specified Not specified Neurotropic activity

Cellular Pathway Perturbations and Pharmacological Profiling

The interaction of dihydropyranopyridine derivatives with their molecular targets can lead to significant perturbations in cellular pathways, resulting in a range of pharmacological effects. The pharmacological profile of these compounds is often characterized by their influence on cell viability, signaling cascades, and other fundamental cellular processes.

In the context of cancer, dihydropyridine analogs that inhibit h-TNAP have been shown to induce apoptosis in cancer cell lines such as HeLa and MCF-7. mdpi.com The pro-apoptotic behavior of these compounds is linked to multiple mechanisms, including the overproduction of reactive oxygen species (ROS), induction of mitochondrial dysfunction, and DNA damage. mdpi.com This cascade of events can lead to cell cycle arrest, often at the G1 phase, through the inhibition of cyclin-dependent kinases like CDK4/6. mdpi.com

The calcium channel blocking activity of certain dihydropyridines results in a potent vasodilatory and anti-aggregatory profile. nih.gov By inhibiting the influx of calcium into smooth muscle cells, these compounds can induce relaxation of blood vessels. nih.gov The dual action of F-0401 as a TXA2 synthetase inhibitor and PAF antagonist further contributes to its anti-aggregatory effects on platelets. nih.gov

The pharmacological profile of some dihydropyridine derivatives also includes antioxidant and metal-chelating activities. nih.gov These properties are beneficial in mitigating oxidative stress-associated diseases. nih.gov Furthermore, studies on related heterocyclic compounds, such as dihydropyrimidines, have revealed a broad spectrum of pharmacological activities, including anti-inflammatory, antibacterial, antifungal, and anthelmintic effects, suggesting that the dihydropyranopyridine scaffold may also possess such properties. nih.gov

Table 2: Pharmacological Profile and Cellular Effects of Dihydropyridine Derivatives

Compound Class Cellular Effect Underlying Mechanism Potential Therapeutic Application
Dihydropyridine analogs Induction of apoptosis in cancer cells Overproduction of ROS, mitochondrial dysfunction, DNA damage, cell cycle arrest (G1 phase) Anticancer
Dihydropyridine (DHP) derivative Vasodilation, inhibition of platelet aggregation Calcium channel antagonism, TXA2 synthetase inhibition, PAF antagonism Cardiovascular diseases
Dihydropyridine derivatives Antioxidant and metal-chelating activities Scavenging of free radicals, chelation of metal ions Oxidative stress-related disorders
Pyrano[3,4-c]pyridine derivatives Neurotropic effects Not fully elucidated Neurological disorders

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in understanding the intrinsic electronic properties of a molecule. These methods provide a detailed picture of electron distribution, which governs the molecule's stability, reactivity, and interaction with biological targets. For the pyranopyridine class of compounds, DFT is used to calculate a variety of molecular properties.

Detailed Research Findings: Studies on related heterocyclic systems demonstrate that DFT calculations are employed to determine optimized molecular geometry, frontier molecular orbitals (HOMO and LUMO), and molecular electrostatic potential (MEP) maps. The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller energy gap suggests higher reactivity. The MEP map identifies the electron-rich (nucleophilic) and electron-deficient (electrophilic) regions of the molecule, which is vital for predicting non-covalent interactions with protein residues. While specific values for (S)-3,4-dihydro-2H-pyrano[3,2-b]pyridin-4-amine are not published, the table below illustrates typical parameters obtained from DFT analyses for related heterocyclic compounds.

ParameterTypical Value/DescriptionSignificance
$E_{HOMO}$ (Highest Occupied Molecular Orbital Energy)-5 to -7 eVIndicates the electron-donating ability of the molecule.
$E_{LUMO}$ (Lowest Unoccupied Molecular Orbital Energy)-1 to -2 eVIndicates the electron-accepting ability of the molecule.
Energy Gap ($\Delta E = E_{LUMO} - E_{HOMO}$)~4 to 5 eVRelates to the chemical reactivity and stability of the molecule.
Dipole Moment2 to 5 DebyeMeasures the overall polarity of the molecule, influencing solubility and binding.
Molecular Electrostatic Potential (MEP)Negative potential (red) near N/O atoms; Positive potential (blue) near amino hydrogens.Predicts sites for electrophilic and nucleophilic attack and hydrogen bonding.

Molecular Docking and Ligand-Protein Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is instrumental in drug discovery for screening virtual libraries and for understanding the structural basis of a ligand's biological activity.

Detailed Research Findings: For the broader class of pyranopyridines, molecular docking studies have been extensively performed to explore their potential as inhibitors of various enzymes, such as protein kinases. For instance, derivatives of the related pyrano[3,2-c]pyridine scaffold have been docked into the ATP-binding sites of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which are key targets in cancer therapy. ekb.egnih.gov These studies typically reveal crucial hydrogen bonds between the heterocyclic nitrogen atoms or amino groups and key amino acid residues like cysteine, glutamate (B1630785), and aspartate in the kinase hinge region. ekb.eg Hydrophobic interactions with aliphatic and aromatic residues also contribute significantly to binding affinity.

Target ProteinPDB IDKey Interacting ResiduesTypes of InteractionsRepresentative Docking Score (kcal/mol)
VEGFR-24ASDCys919, Asp1046, Glu885Hydrogen Bond, Hydrophobic-14.5 to -15.2
EGFR1M17Met793, Cys797, Asp855Hydrogen Bond, Pi-Alkyl-8.0 to -9.5
DNA Gyrase B1KZNAsp73, Gly77, Thr165Hydrogen Bond, Hydrophobic-7.5 to -8.9
Sterol 14α-demethylase (CYP51)5V5ZTyr132, His377, HemeHydrogen Bond, Pi-Pi Stacking, Coordination-30 to -35 (Binding Free Energy)

Molecular Dynamics Simulations for Conformational Sampling and Binding Site Dynamics

Following molecular docking, Molecular Dynamics (MD) simulations are often employed to assess the stability of the predicted ligand-protein complex over time. MD simulations provide a dynamic view of the system, allowing for the analysis of conformational changes in both the ligand and the protein, as well as the stability of their interactions.

Detailed Research Findings: MD simulations on pyranopyridine analogues, such as those targeting sterol 14α-demethylase (CYP51), have been used to validate docking poses and to calculate binding free energies. nih.govacs.org A typical simulation runs for several nanoseconds, during which trajectories are collected. Analysis of these trajectories includes calculating the root-mean-square deviation (RMSD) to assess the stability of the complex, and the root-mean-square fluctuation (RMSF) to identify flexible regions of the protein. Stable RMSD values for the complex suggest a stable binding mode. The binding free energy, often calculated using methods like MM/PBSA or MM/GBSA, provides a more accurate estimation of binding affinity than docking scores alone. For example, MD simulations of a pyrano[3,2-c]pyridine derivative targeting CYP51 revealed a stable binding free energy of -35.4 kcal/mol, compared to -27.6 kcal/mol for the standard drug epoxiconazole, suggesting stronger binding. nih.govacs.org

Pharmacophore Modeling and Virtual Screening for Novel Ligand Discovery

Pharmacophore modeling is a powerful strategy used in the absence of a known protein structure or to complement structure-based methods. A pharmacophore model is an ensemble of steric and electronic features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that is necessary for optimal molecular interactions with a specific biological target.

Detailed Research Findings: While specific pharmacophore models for this compound are not available, the general approach is well-established. For related heterocyclic systems like pyrimidines and purines, pharmacophore models have been generated based on the binding conformations of known active compounds. nih.gov These models serve as 3D queries for virtual screening of large chemical databases to identify novel compounds that possess the required features and spatial arrangement. This approach accelerates the discovery of new hits with potential biological activity, which can then be synthesized and tested experimentally.

Pharmacophoric FeatureAbbreviationDescriptionPotential Site on this compound
Hydrogen Bond DonorHBDA functional group that can donate a proton to a hydrogen bond.Amine (-NH2) group
Hydrogen Bond AcceptorHBAA functional group that can accept a proton in a hydrogen bond.Pyridine (B92270) Nitrogen, Pyran Oxygen
Aromatic RingARA planar, cyclic, conjugated ring system.Pyridine ring
Hydrophobic FeatureHYA non-polar group that can engage in hydrophobic interactions.Dihydro-pyran ring aliphatic carbons

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Predictions and Mechanistic Insights

In silico ADME prediction is a critical component of modern drug discovery, allowing for the early assessment of a compound's pharmacokinetic properties. These computational models predict how a drug will be processed by the body, helping to identify potential liabilities such as poor absorption or rapid metabolism before significant resources are invested.

ADME PropertyPredicted Value/Outcome (Illustrative)Significance
Human Intestinal Absorption (HIA)HighIndicates good absorption from the gastrointestinal tract.
Caco-2 PermeabilityModerate to HighPredicts the rate of absorption across the intestinal epithelial cell barrier.
Blood-Brain Barrier (BBB) PenetrationLow / Non-penetrantSuggests the compound is less likely to cause central nervous system side effects.
CYP2D6 InhibitionNon-inhibitorLower risk of metabolic drug-drug interactions involving this enzyme.
Lipinski's Rule of Five0 ViolationsIndicates good oral bioavailability potential.

Advanced Spectroscopic and Analytical Characterization of S 3,4 Dihydro 2h Pyrano 3,2 B Pyridin 4 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the elucidation of the molecular structure of (S)-3,4-dihydro-2H-pyrano[3,2-b]pyridin-4-amine in solution. Through the analysis of 1D (¹H and ¹³C) and 2D NMR spectra, a complete assignment of all proton and carbon signals can be achieved, confirming the connectivity of the fused ring system and the position of the amine substituent.

Based on the structure, the ¹H NMR spectrum is expected to show distinct signals for the three aromatic protons on the pyridine (B92270) ring, a methine proton at the chiral center (C4), and methylene (B1212753) protons of the dihydropyran ring. The protons on the pyridine ring would likely appear in the aromatic region (δ 7.0-8.5 ppm), with their specific shifts and coupling patterns dictated by their position relative to the nitrogen atom and the fused ring. youtube.comnih.govacademie-sciences.fr The proton at C4, being adjacent to the amine group, would appear as a multiplet in the aliphatic region. The protons of the methylene groups at C2 and C3 would exhibit complex splitting patterns due to both geminal and vicinal coupling.

The ¹³C NMR spectrum would complement this data, showing the expected eight carbon signals. The chemical shifts would differentiate the aromatic carbons of the pyridine ring from the aliphatic carbons of the dihydropyran ring. Data from analogous compounds like 4-aminotetrahydropyran (B1267664) and substituted pyridines help in predicting the approximate chemical shift ranges for the aliphatic and aromatic portions of the molecule, respectively. rsc.orgchemicalbook.combmrb.io

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are hypothetical values based on typical ranges for similar structural motifs.)

PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
23.8 - 4.2 (m)65 - 70
31.8 - 2.2 (m)25 - 30
44.0 - 4.5 (m)45 - 50
4a-155 - 160
67.0 - 7.4 (dd)120 - 125
77.5 - 8.0 (d)135 - 140
88.2 - 8.6 (d)145 - 150
8a-115 - 120

2D NMR Techniques (COSY, HMQC, HMBC, NOESY)

To unambiguously assign the predicted signals and confirm the molecular structure, a suite of 2D NMR experiments is essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. It would be used to trace the connectivity within the dihydropyran ring, for instance, by showing correlations between the proton at C4 and the C3 methylene protons, and between the C3 and C2 methylene protons. It would also confirm the coupling relationships between the adjacent protons on the pyridine ring.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to definitively assign each carbon signal based on the previously established proton assignments. For example, the proton signal at δ 4.0-4.5 ppm would show a cross-peak with the carbon signal at δ 45-50 ppm, assigning them both to the C4 position. preprints.org

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. It is crucial for establishing the connectivity between different parts of the molecule, such as confirming the fusion of the pyran and pyridine rings. For instance, correlations would be expected from the C2 protons to the C8a bridgehead carbon, and from the C4 proton to the C4a and C8a carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing insights into the stereochemistry and conformation of the molecule. For the (S)-enantiomer, specific NOE correlations would be expected between the C4 proton and one of the C3 protons, helping to define the preferred conformation of the dihydropyran ring.

Solid-State NMR for Polymorphic Studies

Solid-State NMR (ssNMR) is a powerful, non-destructive technique for characterizing the structure of materials in their solid form. researchgate.net It is particularly valuable for studying polymorphism, which is the ability of a compound to exist in multiple crystalline forms. researchgate.netnih.gov Different polymorphs can have distinct physical properties, and ssNMR can detect these differences in the local atomic environment.

For this compound, ¹³C Cross-Polarization Magic-Angle Spinning (CP-MAS) NMR would be the primary ssNMR technique used. If different polymorphs exist, they would likely exhibit different ¹³C chemical shifts due to variations in crystal packing and intermolecular interactions (e.g., hydrogen bonding involving the amine group). nih.govdur.ac.uk These differences in the spectra serve as a fingerprint for each polymorphic form, allowing for their identification and quantification in a bulk sample. nih.govsemanticscholar.org

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. For this compound, this technique would provide unequivocal proof of the (S)-configuration at the C4 chiral center.

By obtaining a suitable single crystal, the analysis would yield precise data on bond lengths, bond angles, and torsion angles. nih.gov Furthermore, it would reveal the solid-state conformation of the molecule and the details of its crystal packing, including intermolecular hydrogen bonds formed by the primary amine and the pyridine nitrogen. Such data is crucial for understanding the physical properties of the solid material and for validating computational models. In cases where multiple polymorphs are identified by ssNMR, X-ray crystallography can be used to solve the individual structure of each form.

Mass Spectrometry for High-Resolution Mass Determination and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a key analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS), often using techniques like Electrospray Ionization (ESI), would be used to determine the accurate mass of the molecular ion ([M+H]⁺). This allows for the calculation of the elemental formula (C₈H₁₀N₂O), providing strong evidence for the compound's identity.

Electron Ionization (EI) or Collision-Induced Dissociation (CID) would be used to study the fragmentation pathways. For this compound, the fragmentation is expected to be directed by the amine group and the fused ring structure. Key fragmentation pathways would likely include:

Alpha-cleavage: Cleavage of the C3-C4 bond, which is alpha to the amine, would be a favorable process. libretexts.org

Ring Cleavage: Fragmentation of the dihydropyran ring, potentially through a retro-Diels-Alder type reaction or loss of small neutral molecules like ethene. whitman.eduyoutube.com

Loss of Ammonia (B1221849): Elimination of the amino group as NH₃. The resulting fragment ions provide a structural fingerprint that can be used to confirm the identity of the molecule. chemguide.co.uk The presence of the nitrogen atom means the molecular ion will have an odd nominal mass, and fragments will follow predictable patterns based on the nitrogen rule. whitman.edu

Table 2: Predicted Key Mass Spectrometry Fragments for C₈H₁₀N₂O (Note: These are hypothetical fragmentation pathways.)

m/z (charge)Proposed FragmentFragmentation Pathway
151.0866[M+H]⁺Protonated Molecular Ion
150.0793[M]⁺˙Molecular Ion (EI)
133.0522[M-NH₃]⁺˙Loss of ammonia from molecular ion
121.0549[C₇H₇NO]⁺Cleavage within the pyran ring
94.0522[C₅H₆N₂]⁺˙Fragmentation involving loss of the pyran ring elements

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Molecular Fingerprinting

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. The spectra serve as a unique "molecular fingerprint" for identification. mdpi.com

For this compound, the FT-IR and Raman spectra would be expected to show characteristic bands corresponding to its structural features:

N-H Vibrations: The primary amine group would give rise to N-H stretching bands in the region of 3300-3500 cm⁻¹ in the IR spectrum. N-H bending (scissoring) vibrations would be expected around 1600 cm⁻¹.

Aromatic Ring Vibrations: C=C and C=N stretching vibrations of the pyridine ring would appear in the 1400-1650 cm⁻¹ region. Aromatic C-H stretching bands would be observed above 3000 cm⁻¹.

C-O-C Ether Vibration: A strong, characteristic C-O-C asymmetric stretching band from the dihydropyran ring would be expected in the 1050-1250 cm⁻¹ region.

Aliphatic C-H Vibrations: Stretching and bending vibrations for the methylene (CH₂) and methine (CH) groups of the pyran ring would be present in the 2850-3000 cm⁻¹ and 1350-1470 cm⁻¹ regions, respectively. nih.govnih.gov

While FT-IR is sensitive to polar functional groups like amines and ethers, Raman spectroscopy is often more sensitive to the non-polar aromatic ring vibrations, providing complementary information.

Chiral Chromatography and Polarimetry for Enantiomeric Purity and Optical Rotation Determination

Since the compound is chiral, methods to determine its enantiomeric purity and optical activity are essential.

Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for separating enantiomers and determining the enantiomeric excess (ee) of a sample. nih.govvt.edu The separation is achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers. nih.gov Polysaccharide-based CSPs are commonly used for the separation of a wide variety of chiral pharmaceuticals. nih.gov A validated chiral HPLC method would allow for the accurate quantification of the (S)-enantiomer relative to any contaminating (R)-enantiomer.

Polarimetry is used to measure the optical rotation of a chiral compound in solution. wikipedia.orgmasterorganicchemistry.com The specific rotation, [α], is a characteristic physical property of a chiral molecule under defined conditions (e.g., temperature, wavelength, solvent, and concentration). wikipedia.org For this compound, a measurement would yield a specific value (either positive, dextrorotatory (+), or negative, levorotatory (-)). It is important to note that the sign of optical rotation cannot be directly predicted from the (S) stereochemical descriptor. The measured value is a critical parameter for characterizing the pure enantiomer and can be used to confirm its identity and estimate purity if the specific rotation of the enantiopure compound is known. The magnitude and even the sign of the optical rotation can be highly dependent on the solvent used. nih.gov

Derivatization Strategies and Scaffold Modification for Enhanced Activity or Selectivity

Design and Synthesis of Homologs and Positional Isomers

The systematic exploration of the chemical space around the (S)-3,4-dihydro-2H-pyrano[3,2-b]pyridin-4-amine scaffold involves the synthesis of homologs and positional isomers. These modifications can provide valuable structure-activity relationship (SAR) insights by probing the effects of substituent size, shape, and position on biological targets.

Homologation of the parent compound can be achieved by introducing additional methylene (B1212753) groups at various positions. For instance, extending the alkyl chain of a potential substituent on the pyridine (B92270) ring or the pyran ring can influence lipophilicity and conformational flexibility.

Positional Isomerism offers another avenue for scaffold modification. Shifting the position of the amine group on the pyran ring or altering the fusion of the pyran and pyridine rings (e.g., pyrano[2,3-c]pyridine) can drastically alter the molecule's interaction with biological targets. The synthesis of such isomers often requires a complete redesign of the synthetic route. For example, multicomponent reactions are a common strategy for constructing substituted dihydropyridone cores, which are related structures. nih.govresearchgate.netmdpi.com A hypothetical scheme for the synthesis of a positional isomer is presented below.

Target Compound General Synthetic Approach Key Starting Materials Potential Advantages of Isomer
(S)-3,4-dihydro-2H-pyrano[3,2-b]pyridin-2-amineCyclization of a substituted pyridine precursor2-hydroxynicotinaldehyde, chiral amine sourceAltered hydrogen bonding interactions
(S)-2,3-dihydro-1H-pyrano[3,4-b]pyridin-4-amineIntramolecular cyclization of a piperidine (B6355638) derivativeSubstituted piperidine-3-carboxaldehydeDifferent spatial arrangement of functional groups

This table presents hypothetical synthetic strategies and potential advantages of positional isomers based on general principles of medicinal chemistry, as direct synthetic routes for these specific isomers of this compound are not extensively documented in the provided search results.

Bioisosteric Replacement Strategies for Improved Pharmacological Profiles

Bioisosterism is a powerful tool in drug design for optimizing potency, selectivity, and pharmacokinetic properties. semanticscholar.orgcambridgemedchemconsulting.com This strategy involves the substitution of a functional group with another that has similar physicochemical properties. For the this compound scaffold, several bioisosteric replacements can be envisioned.

The primary amine group is a key site for modification. It can be replaced with other hydrogen-bond donors and acceptors, such as a hydroxyl group or a small alkylamine. The pyridine nitrogen can also be a point of modification; for example, its replacement with a C-CN unit can mimic the hydrogen-bond accepting ability of the nitrogen atom. researchgate.net

Another strategy is the replacement of the pyran oxygen with sulfur to form a thiopyran ring, which can alter the ring's conformation and metabolic stability. The pyridine ring itself could be replaced by other heteroaromatic rings like pyrimidine (B1678525) or pyrazine (B50134) to fine-tune electronic properties and potential for hydrogen bonding.

Original Functional Group Bioisosteric Replacement Rationale for Replacement Potential Impact on Properties
Primary Amine (-NH2)Hydroxyl (-OH)Similar size and hydrogen bonding capability. estranky.skAltered basicity and polarity.
Primary Amine (-NH2)Methanesulfonamide (-NHSO2CH3)Maintains hydrogen bond donor capacity with different electronic character. estranky.skIncreased acidity, potential for new interactions.
Pyran Oxygen (-O-)Sulfur (-S-)Similar size and valency.Increased lipophilicity, altered ring pucker.
Pyridine RingPhenyl RingRemoval of hydrogen bond acceptor.Reduced polarity, potential for improved membrane permeability.
Pyridine RingThiophene RingSimilar size and aromaticity.Altered electronic distribution and metabolic profile.

This table provides examples of potential bioisosteric replacements for the this compound scaffold based on established principles of bioisosterism. The specific impact of these changes would need to be empirically determined.

Combinatorial Chemistry and Automated Synthesis for Chemical Library Generation

Combinatorial chemistry allows for the rapid synthesis of a large number of related compounds, which can be screened for biological activity to quickly identify promising lead candidates. nih.govrsc.org The generation of a chemical library based on the this compound scaffold would involve the development of a robust solid-phase or solution-phase synthetic route that allows for the introduction of diverse building blocks.

A possible approach could involve anchoring the pyranopyridine scaffold to a solid support, followed by the systematic introduction of a variety of substituents at different positions. For instance, the amine group could be acylated with a library of carboxylic acids, or the pyridine ring could be functionalized with a range of aryl or alkyl groups via cross-coupling reactions.

The use of positional scanning libraries can further enhance the efficiency of screening by allowing for the evaluation of millions of compounds through the testing of a much smaller number of samples. nih.gov

Scaffold Position Diversity Element Reaction Type Number of Building Blocks Potential Library Size
4-amino groupCarboxylic acidsAmide coupling100100
Pyridine ring (e.g., C6)Boronic acidsSuzuki coupling505,000 (if combined with C4 modification)
Pyridine ring (e.g., C7)Alkyl halidesNucleophilic aromatic substitution30150,000 (if combined with C4 and C6 modifications)

This table illustrates a hypothetical combinatorial library design based on the this compound scaffold. The actual feasibility and library size would depend on the development of a suitable synthetic methodology.

Prodrug and Pro-Tide Strategies for Bioavailability Enhancement

Prodrugs are inactive derivatives of a drug molecule that are converted to the active form in the body. ijper.org This approach can be used to improve the bioavailability of a compound by enhancing its solubility, permeability, or metabolic stability. For this compound, the primary amine group is an ideal handle for prodrug design. mdpi.com

One common strategy is N-acylation to form an amide bond that can be cleaved by enzymes in the body. Another approach is to link an amino acid to the amine group, which can facilitate recognition by amino acid transporters and enhance absorption. researchgate.netnih.govresearchgate.net

The "pro-tide" approach, typically used for nucleoside analogs, involves masking a phosphonate (B1237965) group with moieties that are cleaved intracellularly to release the active phosphorylated drug. While not directly applicable to the parent amine, if the scaffold were to be incorporated into a molecule with a phosphonate group, this strategy could be employed.

Prodrug Strategy Promoieties Activation Mechanism Potential Advantages
N-AcylationAcetyl, PivaloylEnzymatic hydrolysis (amidases)Increased lipophilicity, improved membrane permeability.
Amino Acid ConjugationValine, Leucine, PhenylalanineEnzymatic hydrolysis (peptidases)Enhanced recognition by amino acid transporters, improved solubility.
N-Mannich BasesFormaldehyde and an amideChemical or enzymatic hydrolysisIncreased solubility and lipophilicity.

This table outlines potential prodrug strategies for this compound, drawing from general principles of prodrug design for amine-containing compounds.

Future Perspectives and Translational Research Opportunities

Emerging Synthetic Technologies for Complex Dihydropyranopyridine Architectures

The efficient construction of the dihydropyranopyridine core and its derivatives is crucial for exploring its therapeutic potential. While classical synthetic methods exist, emerging technologies offer unprecedented control over stereochemistry, complexity, and efficiency, paving the way for the creation of diverse compound libraries based on the (S)-3,4-dihydro-2H-pyrano[3,2-b]pyridin-4-amine framework.

Organocatalysis: Asymmetric organocatalysis has become a powerful tool for the enantioselective synthesis of heterocyclic compounds. au.dkresearchgate.net Chiral secondary amines, such as prolinol derivatives, can catalyze the formation of dihydropyrans and dihydropyridines with high enantioselectivity. au.dkresearchgate.net This approach could be adapted for the stereocontrolled synthesis of the (S)-enantiomer of 3,4-dihydro-2H-pyrano[3,2-b]pyridin-4-amine, avoiding costly chiral resolution steps and providing access to functionally diverse analogs. nih.gov

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a mild and powerful method for constructing complex organic molecules, including nitrogen and oxygen-containing heterocycles. mdpi.comresearchgate.nettandfonline.comnih.govchim.it This technology utilizes light to generate radical intermediates under gentle conditions, enabling unique bond formations that are often difficult to achieve with traditional thermal methods. mdpi.comtandfonline.com Applying photoredox catalysis could facilitate novel C-H functionalization or annulation strategies to build or modify the pyrano[3,2-b]pyridine scaffold, allowing for the introduction of diverse substituents and the creation of novel complex architectures. mdpi.com

Continuous Flow Chemistry: Flow chemistry offers significant advantages over traditional batch synthesis, including enhanced safety, reproducibility, and scalability. mdpi.comnih.govacs.org The precise control over reaction parameters such as temperature, pressure, and residence time can lead to higher yields and purities. nih.govacs.org Sequential flow processes can be designed to perform multi-step syntheses in a continuous fashion, significantly reducing production time. mdpi.comuc.pt This technology is particularly well-suited for the large-scale production of a lead candidate based on the this compound core for further preclinical and clinical development. nih.gov

Table 1: Comparison of Emerging Synthetic Technologies
TechnologyKey AdvantagesPotential Application for Pyrano[3,2-b]pyridine Synthesis
Asymmetric OrganocatalysisHigh enantioselectivity, metal-free, mild conditions. au.dkresearchgate.netDirect, stereocontrolled synthesis of the (S)-enantiomer.
Visible-Light Photoredox CatalysisAccess to unique reactive intermediates, high functional group tolerance, mild conditions. mdpi.comtandfonline.comNovel C-H functionalization and annulation strategies for scaffold diversification. mdpi.com
Continuous Flow ChemistryScalability, improved safety, high reproducibility, process automation. mdpi.comnih.govEfficient and scalable production of lead compounds for advanced studies. acs.org

Application of this compound as Chemical Biology Probes

Beyond direct therapeutic applications, the this compound scaffold can be developed into sophisticated chemical biology probes to investigate biological systems. Such probes are invaluable for target identification, validation, and understanding the mechanism of action.

Fluorescent Probes: By chemically attaching a fluorophore to the pyrano[3,2-b]pyridine core, it is possible to create fluorescent probes. nih.govrsc.orgnih.gov These probes can be used to visualize the subcellular localization of a specific biological target in living cells via fluorescence microscopy. rsc.orgresearchgate.net The design of such probes requires a deep understanding of structure-photophysical property relationships to ensure that the fluorescent properties are suitable for biological imaging and that the affinity for the target is retained. nih.gov

Positron Emission Tomography (PET) Imaging Agents: PET is a non-invasive clinical imaging technique that provides 3D functional information. openmedscience.com By labeling a derivative of this compound with a positron-emitting radionuclide, such as fluorine-18 (B77423) or carbon-11, a PET tracer can be developed. nih.govmdpi.cominnovations-report.com If the molecule is designed to bind with high affinity and selectivity to a target of interest (e.g., a specific receptor or enzyme in the brain or a tumor), the resulting PET tracer would allow for the non-invasive quantification and visualization of that target in living subjects, aiding in disease diagnosis and drug development. openmedscience.commdpi.com

Development of Advanced Computational Models for Pyrano[3,2-b]pyridine Scaffold Design

The integration of advanced computational methods into the drug discovery pipeline can significantly accelerate the design and optimization of new molecules. These in silico approaches can prioritize synthetic efforts and reduce the costs associated with experimental screening.

Structure-Based and Ligand-Based Drug Design: If the three-dimensional structure of a biological target is known, structure-based design techniques like molecular docking can be used to predict how derivatives of the pyrano[3,2-b]pyridine scaffold might bind. nih.gov This allows for the rational design of modifications to improve potency and selectivity. In the absence of a target structure, ligand-based methods such as quantitative structure-activity relationship (QSAR) models can be built from experimental data to predict the activity of new, untested compounds. nih.gov

Machine Learning for ADMET Prediction: A major cause of failure in drug development is poor ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. Machine learning (ML) models are increasingly being used to predict these properties from a molecule's structure with high accuracy. nih.govresearchgate.netnih.govmdpi.com By applying predictive ADMET models early in the design phase, derivatives of this compound can be optimized not only for biological activity but also for favorable pharmacokinetic and safety profiles, increasing the likelihood of clinical success. nih.govresearchgate.netgjpb.de These ML models can be trained on large datasets to recognize patterns that correlate chemical structure with properties like blood-brain barrier penetration, metabolic stability, or potential for hERG toxicity. nih.govmdpi.com

Q & A

Q. What are the key synthetic routes for preparing (S)-3,4-dihydro-2H-pyrano[3,2-b]pyridin-4-amine, and how do reaction conditions impact yield and enantiomeric purity?

Methodological Answer: The synthesis typically involves multi-step processes, including cyclization and stereoselective amination. For example:

  • Step 1 : Formation of the pyrano[3,2-b]pyridine core via acid-catalyzed cyclization of substituted dihydropyran precursors (e.g., 3-fluorodihydro-2H-pyran-4(3H)-one derivatives) .
  • Step 2 : Chiral resolution using (S)-specific catalysts (e.g., chiral amines or transition-metal complexes) to achieve enantiomeric excess. Reaction conditions (temperature, solvent polarity) critically influence stereochemical outcomes. For instance, low temperatures (−20°C) in tetrahydrofuran (THF) with L-proline derivatives improve enantioselectivity .

Q. Table 1: Optimization of Reaction Conditions

StepReagents/CatalystsTemperatureYield (%)ee (%)
1H₂SO₄ (cat.)80°C72N/A
2(S)-Proline/Et₃N−20°C6598

Challenges : Moisture-sensitive intermediates require anhydrous conditions .

Q. How can researchers characterize the structural and stereochemical properties of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm the pyrano-pyridine scaffold and substituent positions. For example, the amine proton (NH₂) appears as a broad singlet near δ 3.5–4.0 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₈H₁₀N₂O) with <2 ppm error .
  • Chiral Chromatography : Employ chiral stationary phases (e.g., Chiralpak AD-H) with hexane:isopropanol (90:10) to confirm enantiopurity .

Q. Key Data :

  • Optical Rotation : [α]₂₀ᴰ = +15.6° (c = 1.0, MeOH) confirms (S)-configuration .
  • X-ray Crystallography : Resolves absolute configuration but requires high-purity crystals .

Advanced Research Questions

Q. What strategies are effective for analyzing structure-activity relationships (SAR) in analogs of this compound?

Methodological Answer:

  • Analog Synthesis : Introduce substituents at positions 2, 3, or 6 of the pyrano-pyridine ring. For example, bromine or iodine at position 3 enhances binding affinity to chemokine receptors (e.g., CXCR4) .
  • Biological Assays : Test analogs in in vitro binding assays (e.g., competitive displacement with fluorescent ligands) and cellular HIV entry inhibition models .

Q. Table 2: SAR of Key Analogs

AnalogSubstitutionIC₅₀ (CXCR4 Binding)HIV Inhibition (%)
Parent Compound (S)-formNone120 nM75
3-Bromo derivativeBr at C345 nM92
6-Methoxy derivativeOMe at C6220 nM60

Computational Modeling : Use QSAR to predict bioactivity. Molecular docking (AutoDock Vina) identifies hydrogen bonding with Asp262 and Lys37 residues in CXCR4 .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

  • Source Validation : Cross-check purity (HPLC ≥98%) and stereochemistry, as impurities or racemic mixtures may skew results .
  • Assay Standardization : Control variables like cell line (e.g., MT-4 vs. PBMCs), viral strain (HIV-1 BaL vs. IIIB), and ligand concentration .
  • Meta-Analysis : Compare data from peer-reviewed studies (e.g., WO2006076131A2 reports IC₅₀ = 120 nM for CXCR4, while US20040019058A1 cites 90 nM due to divergent assay protocols) .

Q. Critical Factors :

  • Solubility : Use DMSO stocks ≤0.1% to avoid cytotoxicity .
  • Metabolic Stability : Test in liver microsomes; t₁/₂ <30 min suggests rapid clearance .

Q. What are the safety and handling protocols for this compound in laboratory settings?

Methodological Answer:

  • Storage : Keep under inert gas (Ar/N₂) at −20°C in amber vials to prevent oxidation .
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles (P280/P305+P351+P338) .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste (P501) .

Q. Hazard Codes :

  • H315/H319 : Causes skin/eye irritation.
  • H335 : May cause respiratory irritation .

Q. How does the compound interact with biological targets such as chemokine receptors?

Methodological Answer:

  • Binding Studies : Use surface plasmon resonance (SPR) or fluorescence polarization to measure affinity (Kd = 85 nM for CXCR4) .
  • Functional Assays : Monitor calcium flux (FLIPR) or chemotaxis inhibition in T-cells .
  • Mutagenesis : Truncate CXCR4 extracellular loops to identify critical binding residues (e.g., Tyr116) .

Mechanistic Insight : The pyrano-pyridine core mimics natural chemokine motifs, while the amine group forms salt bridges with acidic receptor residues .

Q. What computational tools are suitable for predicting the compound’s physicochemical properties?

Methodological Answer:

  • LogP Calculation : Use ChemAxon or ACD/Labs to estimate lipophilicity (experimental logP = 1.8 vs. predicted 1.9) .
  • pKa Prediction : MOE software identifies the amine group (pKa = 8.2) as the primary protonation site .
  • Solubility : COSMO-RS predicts aqueous solubility (0.5 mg/mL), validated by shake-flask assays .

Q. Software Workflow :

Generate 3D conformers (OpenBabel).

Optimize geometry (DFT/B3LYP).

Calculate properties (Gaussian 16) .

Q. What are the limitations of current synthetic methods, and how can they be addressed?

Methodological Answer:

  • Limitations : Low yields in stereoselective steps (<70%), scalability issues with chiral catalysts .
  • Solutions :
    • Use flow chemistry for precise temperature control in cyclization .
    • Replace costly chiral catalysts with engineered enzymes (e.g., transaminases) for asymmetric amination .

Case Study : Enzymatic resolution of racemic mixtures improved ee from 85% to 99% with immobilized Candida antarctica lipase .

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Reactant of Route 1
(S)-3,4-dihydro-2H-pyrano[3,2-b]pyridin-4-amine
Reactant of Route 2
(S)-3,4-dihydro-2H-pyrano[3,2-b]pyridin-4-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.